Urdamycin F
Description
Structure
2D Structure
Properties
CAS No. |
104562-12-1 |
|---|---|
Molecular Formula |
C43H58O18 |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H58O18/c1-17-23(44)8-10-31(56-17)61-43-29(47)15-41(5,53)16-42(43,54)14-25(46)34-35(43)39(51)22-7-6-21(38(50)33(22)40(34)52)27-13-28(37(49)20(4)55-27)60-30-11-9-26(18(2)57-30)59-32-12-24(45)36(48)19(3)58-32/h6-7,17-20,23-28,30-32,36-37,44-46,48-50,53-54H,8-16H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-,26+,27-,28-,30+,31+,32+,36-,37-,41+,42+,43+/m1/s1 |
InChI Key |
YYDWXWUQQJUOKE-WIDMLWBLSA-N |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C[C@H](C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O)O)(C)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(CC(C4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)O)(C)O)O |
Synonyms |
urdamycin F |
Origin of Product |
United States |
Urdamycin F Within the Angucycline Natural Products Framework
Historical Context of Urdamycin F Discovery and Related Angucycline Structures
The urdamycins, including this compound, were first identified as a group of new angucycline antibiotics produced by the bacterium Streptomyces fradiae (strain Tü 2717). jst.go.jp The discovery of urdamycins A through F was the result of a chemical screening process aimed at identifying novel bioactive compounds. jst.go.jp These compounds were found to be glycosides, meaning they consist of a sugar component linked to a non-sugar aglycone. jst.go.jp
The initial structural studies of the urdamycin complex, including this compound, were conducted in the mid-1980s. nih.govmdpi.com The aglycone of the main compound, urdamycin A, was determined to be identical to aquayamycin (B1666071). jst.go.jp The structures of urdamycins B, E, and F were further elucidated in subsequent research. jst.go.jpmdpi.com The broader family of angucyclines, to which the urdamycins belong, represents the largest group of natural products derived from type II polyketide synthases. nih.govnih.gov These compounds are characterized by their benz[a]anthracene core structure. nih.gov
The urdamycin series is notable for its structural diversity, which arises from variations in the aglycone and the attached sugar moieties. jst.go.jp For instance, Urdamycin E contains an additional thiomethyl group compared to Urdamycin A. mdpi.com Other related angucyclines discovered from Streptomyces species include the landomycins and gaudimycins. nih.gov The ongoing discovery of new angucycline glycosides from various microbial sources, such as the marine-derived Streptomyces ardesiacus, continues to expand this class of natural products. mdpi.comnih.gov
Taxonomic and Classificatory Placement within Angucycline Chemistry
This compound is classified as an angucycline, a major class of polycyclic aromatic polyketides. nih.gov The defining feature of angucyclines is their angularly fused tetracyclic benz[a]anthracene framework. nih.gov This core structure is biosynthesized from a single decapolyketide chain. uky.edunih.gov
The urdamycins are produced by the actinobacterium Streptomyces fradiae, specifically strain Tü 2717. jst.go.jpnih.gov The majority of angucycline-producing organisms are classified within the genus Streptomyces. nih.gov The biosynthesis of the urdamycin complex involves a dedicated gene cluster containing genes for the polyketide synthase (PKS), post-PKS modifying enzymes, sugar biosynthesis, and glycosyltransferases. nih.gov
Within the broader classification of angucyclines, the urdamycins are distinguished by their specific glycosylation patterns and aglycone structures. nih.gov For example, the chromophores of some urdamycins, like C and D, are further modified with structural elements derived from amino acids such as tyrosine and tryptophan. uky.edunih.gov Urdamycin H features a unique (p-OH-phenyl)furan moiety derived from tyrosine. nih.gov The biosynthesis of Urdamycin E involves the addition of an S-methyl group from methionine. rsc.org These variations in structure lead to a diverse family of urdamycin congeners.
Core Structural Features and Glycosidic Linkages
The core structure of this compound, like other urdamycins, is based on a benz[a]anthraquinone skeleton. researchgate.net This tetracyclic system is a hallmark of the angucycline class of antibiotics. nih.gov The biosynthesis of this aglycone proceeds through the folding and cyclization of a decapolyketide chain, which is assembled by a type II polyketide synthase. nih.gov
A key feature of the urdamycins is their glycosylation. jst.go.jp These molecules are adorned with various deoxysugars, which are attached to the aglycone through glycosidic bonds. jst.go.jp The sugars commonly found in the urdamycin series include D-olivose and L-rhodinose. jst.go.jp The formation of a bond between a sugar and another molecule, such as the aglycone of this compound, is known as a glycosidic linkage. libretexts.org
The urdamycins exhibit both O-glycosidic and C-glycosidic linkages. An O-glycosidic bond involves the anomeric carbon of the sugar bonding to an oxygen atom of the aglycone. libretexts.org In contrast, a C-glycosidic bond, a less common but significant feature in some angucyclines like Urdamycin A, involves a direct carbon-carbon bond between the sugar and the aglycone. nih.govresearchgate.net The enzyme responsible for this C-C bond formation in urdamycin biosynthesis is the C-glycosyltransferase UrdGT2. nih.gov The specific arrangement and type of these glycosidic linkages, along with the nature of the sugar units, contribute to the structural identity of each urdamycin, including this compound. mdpi.com
Biosynthesis of Urdamycin F and Angucycline Congeners
Biosynthetic Origin in Actinomycetes
Angucyclines, including the urdamycins, are predominantly synthesized by bacteria belonging to the order Actinomycetales, with the genus Streptomyces being a particularly prolific producer. metabolomicsworkbench.orgnih.govnih.govvulcanchem.comchem960.com
Streptomyces fradiae strain Tü2717 is a key organism in the study of urdamycin biosynthesis. This strain is well-established as a producer of the urdamycin complex, including urdamycin A, and has been the subject of extensive research into the genetic and biochemical basis of urdamycin production since the mid-1980s. nih.govnih.govwikipedia.orgnih.govnih.govmetabolomicsworkbench.orgchem960.commetabolomicsworkbench.orgnih.govmetabolomicsworkbench.orgnih.govcdutcm.edu.cncore.ac.uk
While Streptomyces fradiae Tü2717 is a primary source for urdamycins, other Streptomyces species are known to produce angucyclines with structural similarities or related biosynthetic pathways. Examples include the production of landomycins by Streptomyces cyanogenus and Streptomyces globisporus, balmoralmycin (B1251008) by a distinct Streptomyces strain, and grincamycin and P-1894B by Streptomyces lusitanus. metabolomicsworkbench.orgnih.govvulcanchem.comnih.govresearchgate.netchem960.com These related pathways often share homologous genes and enzymatic steps for the formation of the angucycline core and the biosynthesis and attachment of deoxysugars, highlighting the conserved nature of angucycline biosynthesis across different Streptomyces species. metabolomicsworkbench.orgresearchgate.net
Polyketide Synthase (PKS) Pathway Architecture
The core structure of urdamycin F, the benz[a]anthracene aglycone, is assembled through a Type II polyketide synthase (PKS) pathway. metabolomicsworkbench.orgnih.govnih.govvulcanchem.comchem960.commetabolomicsworkbench.orgchem960.comnih.govchem960.comchem960.comcaymanchem.comchemspider.com Type II PKS systems are multi-enzyme complexes composed of several dissociative, monofunctional proteins that work together iteratively to synthesize the polyketide chain. chem960.comcaymanchem.comchemspider.com
The biosynthesis is initiated by the condensation of an acetyl-CoA starter unit with nine malonyl-CoA extender units, catalyzed by the Type II PKS minimal complex. nih.govnih.govchem960.comchem960.com This iterative process results in the formation of a linear decaketide intermediate. nih.govchem960.comnih.govchem960.comchem960.com The linear decaketide then undergoes a series of precise cyclization and aromatization reactions. chem960.comnih.govresearchgate.netchem960.comchem960.com These steps are mediated by specific enzymes, including ketoreductases, cyclases, and aromatases, which dictate the folding pattern of the polyketide chain and lead to the formation of the characteristic angular benz[a]anthracene backbone of angucyclines. chem960.comnih.govresearchgate.netchem960.comchem960.com Isotope labeling studies, such as those using [1-¹³C]- and [1,2-¹³C]-acetate, have confirmed the polyketide origin of the carbon atoms in the angucycline backbone. nih.gov Different folding and cyclization patterns of the decaketide can lead to variations in the final angucycline structure. nih.gov
The genes encoding the enzymes responsible for Type II PKS biosynthesis are typically clustered together in the bacterial genome. nih.govchem960.comnih.govnih.govmetabolomicsworkbench.orgchem960.commetabolomicsworkbench.orgnih.govmetabolomicsworkbench.orgresearchgate.netchem960.comcaymanchem.comchemspider.com The urdamycin biosynthetic gene cluster has been identified and partially or fully sequenced in S. fradiae Tü2717. nih.govnih.govnih.govmetabolomicsworkbench.orgchem960.comnih.govmetabolomicsworkbench.org This cluster contains the genes for the minimal PKS components (ketoacyl synthase, chain length factor, and acyl carrier protein), as well as genes for enzymes involved in post-PKS modifications of the aglycone, biosynthesis of deoxysugars, glycosyltransferases, regulatory proteins, and transporters. nih.govnih.govnih.govmetabolomicsworkbench.orgchem960.comnih.govmetabolomicsworkbench.org Genetic studies, including the deletion of PKS genes in S. fradiae Tü2717, have demonstrated that these genes are essential for urdamycin production. nih.govmetabolomicsworkbench.orgchem960.comnih.gov Heterologous expression of urdamycin PKS genes in other Streptomyces hosts has also been used to study the pathway and generate novel polyketide structures. nih.govmetabolomicsworkbench.orgchem960.comnih.gov
Deoxysugar Biosynthesis and Glycosylation Cascade
A key feature of urdamycins, including this compound, is the presence of deoxysugar moieties attached to the angucycline aglycone. The most prominent deoxysugar in many urdamycins is C-glycosidically linked D-olivose. metabolomicsworkbench.orgwikipedia.orgnih.govmetabolomicsworkbench.orgcdutcm.edu.cn The biosynthesis of these deoxysugars originates from glucose. nih.gov
Genes encoding the enzymes required for deoxysugar biosynthesis have been identified within the urdamycin biosynthetic gene cluster, including urdG, urdH, urdS, urT, urdQ, urdR, urdZ1, and urdZ3. nih.govnih.govmetabolomicsworkbench.orgcdutcm.edu.cn These enzymes catalyze a series of reactions to convert glucose-1-phosphate into activated deoxysugar precursors, such as TDP-4-keto-6-deoxy-D-glucose, which serve as substrates for glycosyltransferases. nih.gov
The attachment of these sugar moieties to the angucycline aglycone is catalyzed by glycosyltransferases (GTs). nih.govchem960.comnih.govnih.govcdutcm.edu.cnchem960.com The urdamycin gene cluster contains several glycosyltransferase genes, including urdGT2, urdGT1a, urdGT1b, and urdGT1c, each responsible for specific glycosylation steps. nih.govcdutcm.edu.cn UrdGT2 is known to catalyze the initial and crucial C-glycosyl transfer of activated D-olivose to an angucyclinone precursor. nih.gov This initial glycosylation step is believed to occur relatively early in the biosynthetic pathway, potentially before some of the later oxygenation reactions on the aglycone. Subsequent glycosyltransferases are then involved in adding further sugar units to form the complex oligosaccharide chains observed in various urdamycin congeners. nih.govnih.govnih.govcdutcm.edu.cncaymanchem.com Targeted gene inactivation studies of these glycosyltransferase genes have been instrumental in understanding the sequence of glycosylation events and have also led to the production of novel urdamycin derivatives with altered sugar compositions. nih.govmetabolomicsworkbench.orgcdutcm.edu.cn
Pathways for dTDP-D-Olivose and dTDP-L-Rhodinose from dTDP-D-Glucose
The sugar moieties attached to the angucycline core are often deoxysugars, such as D-olivose and L-rhodinose, which are characteristic components of urdamycins. The biosynthesis of these deoxysugars commences with dTDP-D-glucose. The initial steps involve the conversion of D-glucose-1-phosphate to NDP-4-keto-6-deoxy-D-glucose, catalyzed by a dTDP-D-glucose synthase and a dTDP-D-glucose 4,6-dehydratase. nih.govresearchgate.netuni-freiburg.deuniprot.org This central intermediate, dTDP-4-keto-6-deoxy-D-glucose, serves as a branching point for the synthesis of various deoxysugars. researchgate.netnih.gov
The pathway diverges after the formation of dTDP-4-keto-2,6-dideoxy-D-glucose, leading to the production of either dTDP-D-olivose or dTDP-L-rhodinose. researchgate.netuni-freiburg.denih.govnih.gov
Enzymatic Components in Deoxysugar Production (e.g., UrdG, UrdH, UrdS, UrdT, UrdQ, UrdR, UrdZ1, UrdZ3)
Several enzymes encoded within the urdamycin biosynthetic gene cluster are dedicated to the synthesis of the deoxysugar precursors. Key enzymatic components and their roles include:
UrdG and UrdH: These enzymes work in tandem to convert D-glucose-1-phosphate to NDP-4-keto-6-deoxy-D-glucose. UrdG functions as a dTDP-D-glucose synthase, while UrdH acts as a dTDP-D-glucose 4,6-dehydratase. nih.govresearchgate.netuni-freiburg.deuniprot.orgmicrobiologyresearch.org
UrdS and UrdT: These enzymes are proposed to catalyze the deoxygenation at the C-2 position and the ketoreduction at the C-3 position, respectively, leading to the formation of NDP-4-keto-2,6-dideoxy-D-glucose. nih.govresearchgate.netuni-freiburg.de
UrdR: This enzyme is responsible for the ketoreduction of NDP-4-keto-2,6-dideoxy-D-glucose, specifically directing the pathway towards the production of NDP-D-olivose. Inactivation of the gene encoding UrdR has been shown to result in the incorporation of D-rhodinose instead of D-olivose at the C-9 position of the angucycline core, leading to the production of urdamycin M. researchgate.netnih.govnih.gov
UrdQ, UrdZ1, and UrdZ3: These enzymes are involved in the biosynthesis of NDP-L-rhodinose. UrdQ catalyzes a C-3 deoxygenation to yield NDP-D-cinerulose. Subsequently, UrdZ1 facilitates epimerization, and UrdZ3 performs a 4-ketoreduction to generate NDP-L-rhodinose. Mutations inactivating urdQ, urdZ1, or urdZ3 prevent the production of L-rhodinose and lead to the accumulation of urdamycinone B, the aglycone lacking rhodinose (B1234984) sugars. nih.govresearchgate.netnih.gov
The coordinated action of these enzymes ensures the availability of activated deoxysugars for subsequent attachment to the angucycline aglycone.
Here is a summary of the enzymatic components involved in deoxysugar production:
| Enzyme | Proposed Function | Substrate(s) | Product(s) |
| UrdG | dTDP-D-glucose synthase | D-glucose-1-phosphate, dTTP | dTDP-D-glucose |
| UrdH | dTDP-D-glucose 4,6-dehydratase | dTDP-D-glucose | NDP-4-keto-6-deoxy-D-glucose |
| UrdS | C-2 deoxygenation (2,3-dehydratase) | NDP-4-keto-6-deoxy-D-glucose | NDP-4-keto-2,6-dideoxy-D-glucose |
| UrdT | C-3 ketoreduction | NDP-4-keto-2,6-dideoxy-D-glucose | NDP-4-keto-2,6-dideoxy-D-glucose |
| UrdR | 4-ketoreductase (D-olivose branch) | NDP-4-keto-2,6-dideoxy-D-glucose | NDP-D-olivose |
| UrdQ | C-3 deoxygenation (L-rhodinose branch) | NDP-4-keto-6-deoxy-D-glucose | NDP-D-cinerulose |
| UrdZ1 | Epimerase (L-rhodinose branch) | NDP-D-cinerulose | NDP-L-rhodinose precursor |
| UrdZ3 | 4-ketoreductase (L-rhodinose branch) | NDP-L-rhodinose precursor | NDP-L-rhodinose |
Note: The specific NDP (nucleoside diphosphate) associated with each sugar can vary, but dTDP is commonly involved in these pathways.
Mechanisms of C-Glycosyl Transfer by Glycosyltransferases (e.g., UrdGT2)
Glycosyltransferases play a pivotal role in attaching sugar moieties to the angucycline aglycone. In the biosynthesis of urdamycins, both C- and O-glycosidic linkages are formed. researchgate.net UrdGT2 is a well-characterized glycosyltransferase in the urdamycin pathway, notable for catalyzing the formation of a C-glycosidic bond. microbiologyresearch.orgresearchgate.netacs.org This enzyme is responsible for the initial glycosylation step, specifically the C-glycosyl transfer of activated D-olivose to an angucyclinone precursor. microbiologyresearch.orgresearchgate.netacs.orgnih.gov
Targeted inactivation of the urdGT2 gene leads to the accumulation of urdamycins I, J, and K, compounds that lack the C-C linked deoxysugar moiety, highlighting the essential role of UrdGT2 in initiating the C-glycosylation chain. microbiologyresearch.orgresearchgate.netnih.gov Research has indicated that UrdGT2 can catalyze both C- and O-glycosidic sugar transfers, demonstrating a degree of promiscuity. eurekaselect.com Structural and mechanistic studies have provided insights into the action of UrdGT2 in forming the C-C bond between the sugar and the aglycone. eurekaselect.comfrontiersin.org
O-Glycosidic Linkage Formation
In addition to C-glycosylation, O-glycosidic linkages are also present in urdamycin structures. While UrdGT2 is primarily a C-glycosyltransferase, its ability to catalyze O-glycosyl transfer has been observed. nih.goveurekaselect.com Angucycline glycosyltransferases are broadly classified into C-GTs and O-GTs based on the type of linkage they form. semanticscholar.org The formation of O-glycosidic bonds typically involves the condensation of an alcohol group on the acceptor molecule with an activated glycosyl donor, a reaction facilitated by O-glycosyltransferases. rsc.org The urdamycin biosynthetic pathway likely involves specific O-glycosyltransferases or enzymes with dual C-/O-glycosyltransferase activity to assemble the full sugar complement of this compound.
Post-Polyketide Synthase Tailoring Enzymes
Following the synthesis of the polyketide backbone by the PKS machinery, a series of post-PKS tailoring enzymes modify the aglycone through reactions such as oxidation, reduction, methylation, and glycosylation. nih.govsciepublish.comscispace.com These modifications are critical for shaping the final structure and biological activity of urdamycins. Oxygenases and reductases represent two important classes of tailoring enzymes involved in these late-stage modifications. nih.govsciepublish.com
Oxygenases (e.g., UrdM) and Hydroxylation Reactions
Oxygenases introduce oxygen atoms into the angucycline structure, often in the form of hydroxyl groups. UrdM is a notable oxygenase found in the urdamycin biosynthetic gene cluster. microbiologyresearch.orgresearchgate.net Genetic studies have implicated UrdM in the oxygenation at position 12b of urdamycin A. microbiologyresearch.orgresearchgate.netnih.govresearchgate.net Interestingly, UrdM is characterized by the presence of both an N-terminal flavin-dependent oxygenase domain and a C-terminal reductase domain, suggesting a potential bifunctional role. microbiologyresearch.orgresearchgate.netnih.govtandfonline.com While initially linked to C-12b hydroxylation, further research has proposed that the oxygenase domain of UrdM might also be involved in the release of the polyketide chain from the acyl carrier protein. core.ac.uknih.gov Another oxygenase, UrdE, has also been identified in the urdamycin pathway and was initially thought to be responsible for C-12b hydroxylation, although later studies suggested its role in hydroxylation at the 12-position. nih.govcore.ac.uknih.govbenchchem.com
Reductases
The interplay between these oxygenases and reductases, along with other tailoring enzymes, orchestrates the final modifications of the angucycline core and attached sugar moieties, ultimately leading to the diverse array of urdamycin congeners, including this compound.
Other Tailoring Enzymes (e.g., Cyclases, Transporters, Regulatory Genes)
Beyond the core PKS machinery, a variety of other enzymes and proteins are involved in tailoring the angucycline structure and managing the biosynthetic process. Cyclases play a vital role in folding and cyclizing the linear polyketide chain into the characteristic angular tetracyclic ring system mdpi.comnih.gov. For instance, in the biosynthesis of angucyclines, cyclases like SpiE and SpiD are involved in forming intermediates such as UWM6 mdpi.com.
Oxygenases are also significant tailoring enzymes, catalyzing hydroxylation and other oxidative modifications at various positions on the angucycline scaffold researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net. The UrdM enzyme, for example, is involved in oxygenation at position 12b of urdamycin A researchgate.netnih.govmicrobiologyresearch.org. Some oxygenases, such as UrdE and PgaE, function as C12 and C12b hydroxylases researchgate.net. Bifunctional enzymes like UrdM and PgaM possess both N-terminal flavoprotein monooxygenase and C-terminal short-chain dehydrogenase/reductase (SDR) domains, participating in hydroxylation at C-4a and C-12b researchgate.net.
Glycosyltransferases are responsible for attaching sugar moieties to the angucycline aglycone, a critical step in generating structural diversity and influencing biological activity researchgate.netnih.govmicrobiologyresearch.orgnih.gov. UrdGT2 in Streptomyces fradiae Tü2717 catalyzes the initial C-glycosyl transfer of NDP-D-olivose, a key deoxysugar found in urdamycins researchgate.netnih.govmicrobiologyresearch.org. Mutations in glycosyltransferase genes can lead to the production of non-glycosylated derivatives or those with altered glycosylation patterns researchgate.net.
Transporters are essential for the export of the synthesized angucycline antibiotics from the cell, preventing self-toxicity and allowing the compounds to exert their biological effects nih.gov. Genes such as urdJ and urdJ2 in the urdamycin biosynthetic gene cluster are identified as encoding putative transporters researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net.
Regulatory genes control the expression of the genes within the biosynthetic gene cluster, ensuring that the complex process of antibiotic production is tightly regulated in response to environmental signals and developmental cues nih.govmdpi.combiorxiv.org. These regulators can include activators and repressors mdpi.comuniversiteitleiden.nljst.go.jp. For example, the urdK gene in the urdamycin cluster is a regulatory gene researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net. Studies on other angucycline gene clusters, such as the auricin and lugdunomycin clusters, have identified various regulatory proteins, including atypical response regulators and transcriptional coactivators, highlighting the complexity of angucycline biosynthesis regulation mdpi.comuniversiteitleiden.nl.
Biosynthetic Gene Cluster Organization and Regulation
The genes encoding the enzymes and proteins involved in urdamycin and other angucycline biosynthesis are typically organized into biosynthetic gene clusters (BGCs) in the producer organisms, primarily Streptomyces species nih.govmdpi.comnih.govmdpi.com. These clusters contain the genes for the minimal PKS, tailoring enzymes (such as cyclases, oxygenases, reductases, and glycosyltransferases), deoxysugar biosynthesis, transporters, and regulatory proteins microbiologyresearch.orgnih.govmdpi.comnih.gov.
The urdamycin A biosynthetic gene cluster from Streptomyces fradiae Tü2717 has been extensively studied and found to span approximately 31 kb, containing 27 putative genes nih.gov. These genes include those for PKS components, post-PKS aglycone modification, sugar biosynthesis, glycosyltransferases, regulators, and transporters nih.gov. The organization of genes within angucycline BGCs can vary, with some showing a contiguous arrangement of minimal PKS genes, while others, like the medermycin (B3063182) cluster, exhibit a disconnected organization psu.edu.
Regulation of angucycline BGCs is complex and involves multiple levels of control mdpi.combiorxiv.orguniversiteitleiden.nl. Transcriptional regulation is a key mechanism, often mediated by pathway-specific transcription factors and sometimes influenced by global regulators mdpi.combiorxiv.org. Regulatory genes within the cluster, such as urdK, play a direct role in controlling the expression of biosynthetic genes researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net. Studies have identified novel families of transcriptional coactivators involved in the regulation of angucycline biosynthesis mdpi.com. The expression of these clusters can be linked to specific growth phases of the producing organism mdpi.comnih.gov. For instance, auricin production is confined to a narrow interval after entering the stationary phase mdpi.com.
The organization of regulatory genes often differs from that of biosynthetic genes; regulatory genes are frequently monocistronic, while biosynthetic genes tend to be co-transcribed in operons, a strategy that ensures efficient biosynthesis biorxiv.org. Transcription factor binding sites are often enriched in the upstream regions of genes within BGCs, facilitating their regulatory role biorxiv.org.
Research into the organization and regulation of angucycline BGCs, including that of urdamycin, provides insights into how the production of these complex natural products is controlled and offers potential avenues for genetic engineering to produce novel derivatives or improve yields nih.govresearchgate.netuniversiteitleiden.nlasm.org.
Structural Elucidation Methodologies Applied to Urdamycin F and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the intricate molecular framework of urdamycins. Through a suite of one-dimensional and two-dimensional experiments, researchers can piece together the connectivity and stereochemistry of the aglycone core and its attached sugar moieties. nih.govuky.edu
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The ¹H NMR spectrum reveals details about the number of different types of protons, their electronic environments, and their spin-spin coupling interactions with neighboring protons. For instance, in urdamycin analogs, the anomeric protons of the sugar units typically appear in a distinct downfield region. nih.gov
The ¹³C NMR spectrum complements this by showing the number of non-equivalent carbon atoms. Specific chemical shifts can indicate the presence of key functional groups such as carbonyls, aromatic rings, and oxygenated methines, which are characteristic features of the angucycline skeleton. nih.gov For example, the analysis of the ¹³C NMR spectrum of the analog Urdamycin W revealed signals for two anomeric carbons, nine oxygenated methines, and various other carbons that define its structure. nih.gov
Table 1: Illustrative ¹³C NMR Data for the Aglycone of an Urdamycin Analog
This table presents representative data for a related angucycline to illustrate the typical chemical shifts observed.
| Position | Chemical Shift (δC) |
| 1 | 183.5 |
| 2 | 140.2 |
| 3 | 119.8 |
| 4 | 191.7 |
| 4a | 84.2 |
| 5 | 116.4 |
| 6 | 162.9 |
| 6a | 114.8 |
| 7 | 178.6 |
| 8 | 135.9 |
| 9 | 118.1 |
| 10 | 141.2 |
| 11 | 120.5 |
| 12 | 160.3 |
| 12a | 109.1 |
| 12b | 79.5 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between nuclei that are essential for establishing the complete bonding framework. nih.govuky.educapes.gov.br
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out entire spin systems, which is particularly useful for defining the structure of the sugar rings and the aliphatic portions of the aglycone. nih.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum, resolving issues of signal overlap that can occur in the ¹H spectrum. github.io
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably one of the most powerful tools for elucidating complex structures. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu These long-range correlations are instrumental in connecting different structural fragments. For example, HMBC data can link the sugar units to the aglycone by showing a correlation from an anomeric proton to a carbon atom on the core structure. nih.gov It is also key to assigning quaternary carbons, which are not visible in HSQC spectra. umich.edu
The relative stereochemistry of the molecule, particularly at the chiral centers and the glycosidic linkages, is determined using the Nuclear Overhauser Effect (NOE). The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. uky.edu
For urdamycin analogs, NOESY correlations are critical for establishing the orientation of the sugar moieties. For example, in the analysis of Urdamycin W, a strong NOESY correlation between specific protons (H-4′′ and H₃-5′′) was used to identify one of the sugars as L-rhodinose. nih.gov The presence or absence of key NOE correlations helps to define the α or β configuration of the glycosidic bonds and the relative orientation of substituents on the rings. nih.gov
Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. nih.govcapes.gov.br
HRESIMS is used to determine the precise molecular formula of a compound. uky.edu By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four decimal places), the elemental composition can be calculated. nih.gov This technique was used to establish the molecular formula of new urdamycin analogs, such as Urdamycin W (C₃₈H₄₈O₁₅S) and Urdamycin X (C₃₇H₄₆O₁₅), by comparing the experimentally measured m/z of their sodium adducts ([M+Na]⁺) with the calculated theoretical value. nih.gov
Table 2: HRESIMS Data for Urdamycin Analogs
| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Measured m/z [M+Na]⁺ |
| Urdamycin W | C₃₈H₄₈O₁₅S | 799.2612 | 799.2612 |
| Urdamycin X | C₃₇H₄₆O₁₅ | 753.2734 | 753.2734 |
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. nih.gov This process provides valuable information about the structure of the parent ion, as the fragmentation patterns are often characteristic of specific structural motifs. researchgate.netchemrxiv.org In the analysis of angucyclines like the urdamycins, MS/MS studies can reveal characteristic losses of sugar units or specific cleavages within the aglycone. nih.gov For example, untargeted metabolomic analysis of extracts containing angucyclines showed that most molecular ions fragmented to yield a common product ion, indicating a shared core structure. nih.gov This approach helps to rapidly identify related compounds within a complex mixture and confirm structural features. nih.gov
Spectroscopic and Chiroptical Methods
Spectroscopic techniques form the cornerstone of the structural analysis of urdamycins. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce critical information about its electronic structure, functional groups, and three-dimensional arrangement.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, providing insights into its chromophore system. eurekaselect.com For angucyclines like the urdamycins, the extensive conjugated system of the tetracyclic aromatic core gives rise to characteristic absorption bands. nih.gov In the case of Urdamycin F and its analogs, the UV-Vis spectra typically display distinct absorption maxima that are indicative of the angucycline/anthracycline-type chromophore. nih.gov
An analysis of various urdamycin compounds reveals a pattern of absorption. For instance, Urdamycin X shows significant absorption at wavelengths (λmax) of 298 nm and 470 nm. mdpi.com Similarly, Urdamycin W absorbs at 291 nm and 475 nm, while Urdamycin N1 exhibits maxima at 240 nm, 285 nm, and 411 nm. nih.govmdpi.com These absorptions correspond to the π → π* and n → π* electronic transitions within the conjugated quinone structure. Variations in the position and intensity of these peaks among different urdamycins can indicate substitutions on the aromatic framework or changes in the glycosidic chains. nih.gov
Table 1: UV-Vis Absorption Maxima for Selected Urdamycin Analogs
| Compound | Solvent | Absorption Maxima (λmax in nm) |
| Urdamycin W | Methanol | 291, 475 mdpi.com |
| Urdamycin X | Methanol | 298, 470 mdpi.com |
| Urdamycin N1 | Chloroform | 240, 285, 411 nih.gov |
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectra of urdamycins provide clear evidence for key structural components. nih.gov The presence of hydroxyl (-OH) groups, common in the sugar moieties and the aglycone, is confirmed by a broad absorption band typically observed around 3400 cm⁻¹. nih.govmdpi.com
The carbonyl (C=O) groups of the quinone system result in strong absorption bands in the region of 1630-1670 cm⁻¹. Aromatic C=C bond stretching and C-O bond vibrations associated with the glycosidic linkages and other parts of the molecule are also readily identified. nih.govtbzmed.ac.ir For example, the IR spectrum of Urdamycin N1 shows prominent peaks at 3391 cm⁻¹ (hydroxyls), 1705 and 1667 cm⁻¹ (carbonyls), and 1632 cm⁻¹ (C=C bonds). nih.gov This data is crucial for confirming the presence of the core functional groups that define the urdamycin class.
Table 2: Characteristic IR Absorption Bands for Selected Urdamycin Analogs
| Compound | νmax (cm⁻¹) | Assignment |
| Urdamycin W mdpi.com | 3398 | O-H stretching |
| 2929 | C-H stretching | |
| 1632 | C=O stretching (quinone) | |
| Urdamycin X mdpi.com | 3417 | O-H stretching |
| 2929 | C-H stretching | |
| 1632 | C=O stretching (quinone) | |
| Urdamycin N1 nih.gov | 3391 | O-H stretching |
| 2932 | C-H stretching | |
| 1705, 1667 | C=O stretching (quinone) | |
| 1632 | C=C stretching (aromatic) |
While NMR, UV-Vis, and IR spectroscopy can define the planar structure and connectivity of a molecule, determining its absolute configuration requires a chiroptical method like Electronic Circular Dichroism (ECD). nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly powerful for assigning the absolute stereochemistry of complex natural products, including urdamycins. nih.govnih.gov
The process involves comparing the experimentally measured ECD spectrum of the compound with spectra calculated for possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.govmdpi.com A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov This approach has been successfully applied to determine the absolute configurations of newly discovered urdamycin analogs. nih.govnih.gov For example, the absolute stereochemistry of Urdamycin X was established by comparing its experimental ECD spectrum with that of the known Urdamycin E. nih.gov Similarly, the configurations of Urdamycins N6, N7, N8, and N9 were assigned using ECD calculations. nih.gov
Crystallographic Analysis (e.g., X-ray Diffraction of Urdamycin A)
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. The absolute stereochemistry of the principal compound of the series, Urdamycin A, was unambiguously determined through single-crystal X-ray analysis. nih.govnih.govjst.go.jp This analysis established the definitive structure of the aglycone, known as urdamycinone A (which is identical to aquayamycin), and confirmed the attachment points and relative stereochemistry of the sugar moieties. nih.govjst.go.jp
The crystal structure of Urdamycin A serves as a foundational reference for the entire class of urdamycin antibiotics. nih.gov The detailed structural and stereochemical information it provides is invaluable for elucidating the structures of other analogs, like this compound, for which suitable crystals may not be obtainable.
Comparative Spectroscopic Analysis with Known Analogs
The structural elucidation of this compound was accomplished primarily through a detailed comparison of its spectroscopic data (NMR, MS, IR) with those of the well-characterized Urdamycin A. nih.gov This comparative approach is a common and powerful strategy in natural product chemistry. The urdamycins are a series of glycosides that often differ in their aglycone structures or sugar components. nih.govnih.gov
By analyzing the similarities and differences in the spectra between this compound and Urdamycin A, researchers could pinpoint the specific structural modifications. nih.gov For instance, shifts in NMR signals or changes in mass spectrometry fragmentation patterns can indicate different substitution patterns on the aglycone or variations in the glycosidic chain. The structures of Urdamycins B, E, and F were all successfully established using this comparative methodology, leveraging the foundational structural knowledge gained from the X-ray analysis of Urdamycin A. nih.gov
Biological Activities and Molecular Mechanisms of Action
General Overview of Urdamycin F Bioactivities
This compound is a member of the urdamycin family, a group of angucycline antibiotics produced by Streptomyces fradiae. nih.govnih.gov As a class, these compounds, including this compound, are recognized for their biological activity against Gram-positive bacteria and their cytotoxic effects on cancer cells, specifically murine L1210 leukemia cells. nih.govresearchgate.net The urdamycins are glycosides that differ in their aglycones, the non-sugar component of the molecule. nih.gov The characteristic chemical scaffold of angucyclines, a benz[a]anthracene-derived core, is responsible for their diverse biological activities. nih.govresearchgate.net
Antimicrobial Activities
Spectrum of Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Streptococcus pyogenes, Staphylococcus aureus)
Research has established that the urdamycin complex, which includes this compound, is biologically active against Gram-positive bacteria. nih.govresearchgate.net This group of bacteria includes well-known species such as Bacillus subtilis, Streptococcus pyogenes, and the often-pathogenic Staphylococcus aureus. The general classification of this compound as an anti-Gram-positive agent indicates its inhibitory potential across this spectrum of bacteria.
Table 1: Reported Antimicrobial Activity Spectrum for the Urdamycin Class
| Bacterial Type | Representative Species | Activity Status | Reference |
|---|---|---|---|
| Gram-Positive Bacteria | Bacillus subtilis, Streptococcus pyogenes, Staphylococcus aureus | Active | nih.govresearchgate.net |
Potential Mechanisms of Bacterial Inhibition (e.g., Cell Wall Synthesis Disruption)
The precise molecular mechanism of bacterial inhibition by this compound has not been fully elucidated in the reviewed literature. However, as an angucycline antibiotic, its mode of action is rooted in the disruption of essential cellular processes within the bacterium. reactgroup.org Antibiotics typically function by targeting key pathways such as the synthesis of the cell wall, the production of nucleic acids (DNA and RNA), or the synthesis of proteins by ribosomes. reactgroup.org The complex aromatic structure of angucyclines like this compound allows them to interfere with these fundamental life processes, leading to the inhibition of bacterial growth or cell death. nih.gov
Antitumor Activities in Cellular Models
Cytotoxicity Against Diverse Cancer Cell Lines
Beyond their antibacterial properties, urdamycins are noted for their antitumor activities. nih.gov The angucycline class to which this compound belongs is a significant group of natural products investigated for their anticancer potential. nih.gov
Specific studies have demonstrated that this compound, as part of the Urdamycin A-F series, is biologically active against the stem cells of murine L1210 leukemia. nih.govresearchgate.net This cytotoxic activity against a well-established cancer cell line underscores its potential as an antitumor agent. nih.govmedchemexpress.com
Table 2: Cytotoxicity of this compound in a Leukemia Cellular Model
| Cell Line | Organism | Activity | Reference |
|---|---|---|---|
| L1210 Leukemia | Murine (Mouse) | Cytotoxic | nih.govresearchgate.net |
Solid Tumor Cell Lines (e.g., Prostate (PC-3), Lung (NCI-H23, H460, A549), Colon (HCT-15, HT-29), Breast (MDA-MB-231, MCF-7), Cervical (HeLa))
The cytotoxic and growth-inhibitory effects of urdamycins have been evaluated in various cancer cell lines. Research has shown that these compounds exhibit activity against different types of tumors.
Specifically, Urdamycin V has been identified as a novel angucycline derivative that demonstrates the ability to induce apoptosis in both Human Papillomavirus (HPV) positive and negative cervical cancer cell lines. tandfonline.com This suggests a potential therapeutic application for cervical cancers regardless of their HPV status.
Evaluation of Growth Inhibition (GI50) and IC50 Values
The potency of a compound in inhibiting cancer cell growth is often quantified by its GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values. For the urdamycin family, some data is available, primarily for Urdamycin A.
Urdamycin A has demonstrated significant anticancer activity against murine L1210 leukemia stem cells, with a reported IC50 value of 0.55 µg/ml. There is currently a lack of comprehensive, publicly available data detailing the GI50 and IC50 values of this compound against the specified panel of human solid tumor cell lines.
Interactive Table: Growth Inhibitory Activity of Urdamycin Analogs
| Cell Line | Cancer Type | Compound | GI50 (µM) | IC50 (µM) |
| PC-3 | Prostate | This compound | Data Not Available | Data Not Available |
| NCI-H23 | Lung | This compound | Data Not Available | Data Not Available |
| H460 | Lung | This compound | Data Not Available | Data Not Available |
| A549 | Lung | This compound | Data Not Available | Data Not Available |
| HCT-15 | Colon | This compound | Data Not Available | Data Not Available |
| HT-29 | Colon | This compound | Data Not Available | Data Not Available |
| MDA-MB-231 | Breast | This compound | Data Not Available | Data Not Available |
| MCF-7 | Breast | This compound | Data Not Available | Data Not Available |
| HeLa | Cervical | This compound | Data Not Available | Data Not Available |
Molecular Mechanisms of Cancer Cell Death
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. nih.govnih.gov The urdamycin class of compounds has been shown to induce apoptosis in cancer cells through various signaling pathways.
Urdamycin V, for instance, induces p53-independent apoptosis in cervical cancer cells. tandfonline.com This is significant as the p53 tumor suppressor gene is often mutated or inactivated in these cancers. The apoptotic induction by Urdamycin V is mediated through the modulation of phosphorylation of key proteins in the mTORC2/Akt/p38/Erk signaling pathway. tandfonline.com
Induction of Autophagy
Autophagy is a cellular process of self-degradation of cellular components, which can either promote cell survival or lead to cell death. nih.gov In the context of cancer, the induction of autophagy can sometimes sensitize cancer cells to therapeutic agents. nih.gov Some natural compounds are known to modulate autophagy in cancer cells. For instance, Ursolic Acid, another natural compound, has been reported to induce autophagy and apoptosis in breast cancer cells through the PI3K-Akt and NF-κB pathways. While specific studies on this compound inducing autophagy in the listed solid tumor cells are not detailed in available literature, the dual induction of apoptosis and autophagy is a known mechanism for some anticancer compounds. nih.gov
mTOR Pathway Inhibition (mTORC1 and mTORC2)
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are critical in cancer progression. nih.govnih.gov Dual inhibitors that target both mTORC1 and mTORC2 are considered promising therapeutic agents. nih.gov
Studies have indicated that urdamycins can act as potent inhibitors of the mTOR pathway. Notably, they have been shown to inhibit both mTORC1 and mTORC2. nih.gov This dual inhibition is a significant advantage over compounds like rapamycin, which primarily targets mTORC1 and can lead to feedback activation of pro-survival signals through mTORC2. nih.gov
The activity of mTOR is regulated by its phosphorylation at specific serine residues. The phosphorylation of mTOR at Ser2448 is often used as a marker for mTORC1 activation and can be mediated by the p70S6 kinase in a feedback loop. nih.govnih.gov The phosphorylation at Ser2481 is an autophosphorylation site and is considered a marker for intact and active mTORC2 signaling. nih.gov
Rapalogs, which are mTORC1 inhibitors, have been shown to inhibit the phosphorylation of mTOR at both Ser2448 and Ser2481 in sensitive hepatocellular carcinoma cells, leading to cell death. nih.gov While direct evidence for this compound's effect on these specific phosphorylation sites is not yet available, its known function as a dual mTORC1/mTORC2 inhibitor suggests that it likely prevents the phosphorylation of these key serine residues, thereby inactivating both complexes and inhibiting downstream signaling pathways that are crucial for cancer cell survival and proliferation.
Downstream Regulation (p70s6k, 4e-bp1, Akt)
While direct studies on this compound's modulation of the PI3K/Akt/mTOR signaling pathway are limited, research on the closely related Urdamycin V provides significant insights. The mTOR pathway is a critical regulator of cell growth and proliferation, and its downstream effectors include the p70S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.gov
Studies on Urdamycin V have demonstrated its ability to induce apoptosis through the modulation of phosphorylation of key proteins in the mTORC2/Akt/p38/Erk pathway. tandfonline.comnih.gov In many cancer cells, this pathway is hyperactivated. The mTOR complex 1 (mTORC1) directly phosphorylates and activates p70S6K, which in turn phosphorylates the ribosomal protein S6, promoting protein synthesis. nih.gov Simultaneously, mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor eIF4E. nih.govnih.gov This dissociation allows eIF4E to initiate cap-dependent translation of mRNAs essential for cell growth and proliferation. nih.gov Given the structural similarity between urdamycins, it is plausible that this compound exerts its cytotoxic effects through similar interference with these critical downstream regulators, though direct experimental verification is required.
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. nih.govresearchgate.net Inhibitors of this enzyme, often referred to as "topoisomerase poisons," function by stabilizing the transient covalent complex formed between topoisomerase II and DNA. nih.govnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis. nih.govembopress.org
Many clinically significant anticancer drugs, such as etoposide (B1684455) and doxorubicin, target topoisomerase II. embopress.orgembopress.org While some angucycline antibiotics are known to act as enzyme inhibitors, direct evidence confirming this compound as a topoisomerase II inhibitor is not extensively documented in current literature. mdpi.com However, the established antitumor properties of the urdamycin class suggest that topoisomerase II inhibition is a potential and logical mechanism of action that warrants further investigation. nih.gov
Mitochondrial Dysfunction
Mitochondria are central to cellular metabolism and energy production, and they are also a key target for many classes of antibiotics, a consequence of their bacterial evolutionary origins. nih.gov Antibiotic-induced mitochondrial dysfunction can manifest as impaired oxidative phosphorylation, altered metabolic fuel oxidation, and increased oxidative stress. nih.govmdpi.com This damage can disrupt cellular homeostasis and is a known pathway for inducing apoptosis. nih.gov Although specific studies detailing the direct effects of this compound on mitochondrial function are scarce, the general propensity of antibiotics to cause mitochondrial damage suggests this as a potential mechanism contributing to its biological activity. openaccessjournals.comnih.gov
p53-Independent Apoptosis Mechanisms
The tumor suppressor protein p53 is a critical regulator of apoptosis, and its mutation or inactivation is common in many cancers. ucsf.edu Consequently, compounds that can induce apoptosis independently of p53 are of significant therapeutic interest. Research has shown that DNA damage can trigger p53-independent apoptotic pathways. ucsf.edu
Notably, the analogue Urdamycin V has been shown to induce apoptosis in cervical cancer cells regardless of their p53 status. tandfonline.comnih.gov This action is mediated through its influence on the mTOR/Akt signaling pathway. tandfonline.comnih.gov This finding for a closely related urdamycin suggests that the cytotoxic activity of this compound may also proceed through a p53-independent mechanism, making it a candidate for treating tumors with compromised p53 function.
Immunosuppressive Effects
Certain natural products, including some angucycline analogues, have been found to possess immunosuppressive properties. jst.go.jp These effects can be mediated through various mechanisms, such as the inhibition of T-cell activation, the modulation of cytokine production like TGF-β, or the induction of apoptosis in immune cells. nih.gov For instance, the enzyme indoleamine 2,3-dioxygenase (IDO) contributes to immune tolerance by catabolizing tryptophan, and its activity can be modulated by external compounds. nih.gov While some angucyclinones have been specifically identified as having immunosuppressive activity, the direct effects of this compound on the immune system have not been fully elucidated and remain an area for further research. jst.go.jp
Anti-inflammatory Activities (e.g., Inhibition of NO Production by Urdamycin Y)
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process. mdpi.comdovepress.com While NO has protective roles at physiological levels, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can contribute to tissue damage. dovepress.comnih.gov Therefore, the inhibition of iNOS and the subsequent reduction of NO production is a key strategy for anti-inflammatory therapies. dovepress.comnih.gov
Various phytochemicals have been shown to exert anti-inflammatory effects by inhibiting NO synthesis. mdpi.comnih.gov Although the prompt specifically mentions Urdamycin Y as an example, detailed studies focusing on its ability to inhibit NO production are not widely available in the reviewed literature. The anti-inflammatory potential of the urdamycin class, possibly through mechanisms like NO synthesis inhibition, represents a promising but underexplored field of study.
Synthesis Strategies and Chemical Modification
Chemical Synthesis Approaches
Chemical synthesis of angucyclines often focuses on building the tetracyclic angucycline frame and subsequently introducing glycosidic linkages.
Strategies for Angucycline Frame Construction
Various chemical strategies have been employed to construct the angular tetracyclic frame characteristic of angucycline antibiotics. These strategies include Diels-Alder reactions, nucleophilic additions, electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. nih.govacs.org These methods provide versatile routes to access the core structure, which can then be further functionalized.
Total Synthesis of Aglycone Precursors
The aglycone of Urdamycin A, a closely related urdamycin, is aquayamycin (B1666071) (also known as urdamycinone A). benchchem.commicrobiologyresearch.org Total synthesis of aquayamycin has been achieved through different strategies. One approach involved the construction of the highly oxidized and stereochemically complex tetracyclic ring system using key reactions such as highly diastereoselective 1,2-addition of C-glycosyl naphthyllithium to a cyclic ketone, indium-mediated site-selective allylation-rearrangement of a naphthoquinone, and diastereoselective intramolecular pinacol (B44631) coupling. nih.govexlibrisgroup.comrsc.org Another synthesis of aquayamycin utilized a diastereoselective 1,2-addition of C-glycosyl naphthyllithium to a cyclic ketone derived from D-(−)-quinic acid, an indium-mediated site-selective allylation-rearrangement, and a diastereoselective intramolecular pinacol coupling. rsc.org These synthetic routes provide access to the fundamental aglycone structure found in many urdamycins.
Total Synthesis of Glycosylated Urdamycin Analogs
Total synthesis efforts have also targeted glycosylated urdamycin analogs, such as derhodinosylurdamycin A. ohiolink.edunih.gov Derhodinosylurdamycin A, which is structurally related to Urdamycin A and contains a tetracyclic aglycone core linked to a 2-deoxy trisaccharide subunit via a C-aryl glycosidic linkage, has been synthesized using a strategy involving Hauser annulation followed by pinacol coupling to build the tetracyclic aglycone. nih.gov A Stille coupling of glycal stannane (B1208499) and tetracyclic aryliodide, followed by stereoselective reduction, was used to form the C-aryl glycoside, and a late-stage stereoselective glycosylation was employed for the attachment of the sugar moieties. nih.gov Another convergent strategy for the synthesis of derhodinosylurdamycin A and its analogues utilized cationic gold-catalyzed glycosylation with S-but-3-ynyl thioglycoside donors for introducing disaccharide subunits. rsc.orgrsc.org While total synthesis of Urdamycin A has not been reported, these syntheses of related glycosylated angucyclines demonstrate the chemical methods for assembling the complete glycosylated structures. rsc.org
Chemoenzymatic and Combinatorial Biosynthesis
Biosynthetic studies have provided insights into the enzymatic pathways involved in urdamycin production, paving the way for chemoenzymatic and combinatorial approaches.
Targeted Gene Disruption and Mutant Generation
Targeted gene disruption in Streptomyces fradiae has been a valuable tool for understanding the urdamycin biosynthetic pathway and generating novel urdamycin analogs. Mutations in genes encoding enzymes involved in deoxysugar biosynthesis or glycosyl transfer can lead to the accumulation of different urdamycin derivatives. For instance, a mutant strain of S. fradiae with mutations in both urdQ and urdR, genes encoding a dTDP-hexose-3,4-dehydratase and a dTDP-hexose-4-ketoreductase, respectively, produced a new urdamycin analogue, urdamycin X. researchgate.netnih.govnih.gov Urdamycin X exhibits changes in its polyketide structure, including a saturated ring B with hydroxyl groups, contrasting with the aromatic ring B in Urdamycin A. benchchem.com This structural alteration in urdamycin X arises from the disruption of UrdQ and UrdR, leading to incomplete glycosylation. benchchem.com Inactivation of urdQ specifically prevented the production of L-rhodinose, resulting in the accumulation of urdamycinone B. nih.govnih.gov Inactivation of urdR led to the formation of urdamycin M, which carries a C-glycosidically attached D-rhodinose at the 9-position. nih.govnih.gov These studies highlight the role of specific genes and enzymes in shaping the final urdamycin structure.
Tailoring Modifications and Enzyme Expression
The urdamycin biosynthetic gene cluster contains genes encoding a suite of tailoring enzymes that modify the polyketide backbone and attach the sugar moieties. nih.gov These enzymes include glycosyltransferases (UrdGTs) and oxygenases (UrdE, UrdM). benchchem.com The glycosyltransferases are responsible for attaching the deoxysugar residues, such as D-olivose and L-rhodinose, which are crucial for the bioactivity of urdamycins. benchchem.comnih.gov For example, UrdGT2 catalyzes the initial C-glycosyl transfer of NDP-D-olivose to the angucyclinone aglycone. microbiologyresearch.orgnih.govresearchgate.net Oxygenases like UrdM are involved in hydroxylation steps, such as the oxygenation at position 12b of urdamycin A. microbiologyresearch.orgnih.govcore.ac.uk The functional assignments of many of these enzymes have been determined through molecular genetic evidence, including gene inactivation and expression studies. core.ac.uk The expression levels and substrate specificity of glycosyltransferases can influence the final glycosylation pattern of the urdamycins. nih.gov Furthermore, some tailoring enzymes in angucycline biosynthesis have been shown to possess latent context-dependent catalytic activities, contributing to structural diversity. nih.govcore.ac.uk
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Urdamycin F | 104562-12-1 |
| Urdamycin A | 455205 |
| Urdamycin X | Not available |
| Aquayamycin (Urdamycinone A) | 6435663 |
| Derhodinosylurdamycin A | 13044320 |
| Urdamycinone B | 441377 |
| Urdamycin M | Not available |
| Urdamycin I | 13044318 |
| Urdamycin J | 13044319 |
| Urdamycin K | Not available |
| Rabelomycin | 161274 |
| Urdamycin L | Not available |
| D-olivose | 162780 |
| L-rhodinose | 162787 |
| Urdamycin B | 455206 |
| Urdamycin E | 13044317 |
| Urdamycin H | Not available |
| Urdamycin N | Not available |
| Urdamycin O | Not available |
Data Table
While detailed quantitative data specifically for this compound synthesis yields or kinetic parameters of its specific tailoring enzymes were not extensively available in the search results within the scope of the outlined sections, the following table summarizes key findings regarding mutant strains and the urdamycin derivatives they produce, illustrating the impact of genetic modifications on biosynthesis.
| Mutant Strain of S. fradiae | Genes Inactivated | Primary Urdamycin Derivative(s) Produced | Key Structural Change Observed | Source |
| ΔurdQ/R | urdQ, urdR | Urdamycin X | Changes in polyketide structure, saturated ring B, hydroxyls at C-4a and C-12b. benchchem.comnih.gov | researchgate.netnih.govnih.gov |
| ΔurdQ | urdQ | Urdamycinone B | Lacks L-rhodinose. nih.govnih.gov | nih.govnih.gov |
| ΔurdR | urdR | Urdamycin M | C-glycosidically attached D-rhodinose at C-9. nih.govnih.gov | nih.govnih.gov |
| ΔurdGT2 | urdGT2 | Urdamycins I, J, K | Lacks C-C connected deoxysugar moiety. microbiologyresearch.orgnih.govresearchgate.net | microbiologyresearch.orgnih.govresearchgate.net |
| ΔurdM | urdM | Rabelomycin | Lacks oxygenation at C-12b. microbiologyresearch.orgnih.gov | microbiologyresearch.orgnih.gov |
Heterologous Expression of Biosynthetic Genes
Heterologous expression involves transferring the gene cluster responsible for urdamycin biosynthesis from its native producer strain into a different host organism. This technique can be used to study the function of individual genes within the cluster and potentially improve the yield of the target compound or produce it in a more amenable host core.ac.uknih.gov. The gene clusters involved in the biosynthesis of antitumor compounds from actinomycetes, including urdamycins, have been isolated and characterized, facilitating such approaches core.ac.uknih.gov. Studies have involved cloning and expressing biosynthetic gene clusters for related angucyclines, providing insights applicable to this compound production. For instance, the heterologous expression of the medermycin (B3063182) biosynthetic gene cluster in Streptomyces glaucescens has been reported.
Mutasynthesis Approaches
Mutasynthesis combines genetic manipulation with the feeding of modified precursors to a mutant strain. This strategy utilizes mutant strains blocked in specific steps of the biosynthetic pathway, which are then fed unnatural substrates that can be incorporated into the final product by the remaining functional enzymes core.ac.uknih.gov. This allows for the generation of novel compounds with altered structures. Mutasynthesis has been employed in the context of angucycline biosynthesis to create new derivatives core.ac.uknih.gov. For example, inactivation of genes involved in deoxysugar biosynthesis in Streptomyces fradiae led to the production of new urdamycin analogues when alternative precursors were available.
Engineered Glycosyltransferases for Altered Substrate Specificity
Glycosyltransferases play a crucial role in attaching sugar moieties to the aglycone core of urdamycins, a step critical for their biological activity and structural diversity. Engineering these enzymes can alter their substrate specificity, allowing for the attachment of different sugar molecules or modified sugar moieties to the urdamycin scaffold. This can lead to the production of novel glycosylated urdamycin derivatives with potentially altered properties. Research has focused on understanding the sequence elements of glycosyltransferases involved in urdamycin biosynthesis that are responsible for substrate specificity and enzymatic activity.
Production of Hybrid Natural Products (e.g., Landamycin/Urdamycin Hybrids)
Combinatorial biosynthesis allows for the creation of hybrid natural products by combining genes or entire biosynthetic pathways from different organisms or pathways core.ac.uk. This can involve introducing genes from the urdamycin biosynthetic cluster into an organism producing a related compound like landamycin, or vice versa, to generate hybrid molecules possessing structural features from both parent compounds core.ac.uk. This strategy expands the chemical space and can lead to the discovery of compounds with novel or improved biological activities core.ac.uk. Mutants of S. fradiae Tü2717 have been used as hosts for the production of hybrid natural products obtained by combinatorial biosynthesis.
Semi-Synthetic Derivatization
Semi-synthetic derivatization involves chemically modifying naturally produced urdamycins, such as this compound, to create new analogues. These chemical transformations can alter the compound's solubility, stability, and biological activity.
Methanolysis
Methanolysis is a chemical reaction involving the cleavage of glycosidic bonds by reaction with methanol. This process can be used to remove sugar moieties from glycosylated natural products like urdamycins, yielding the aglycone or partially deglycosylated derivatives. For urdamycins, acidic methanolysis can liberate aglycones such as urdamycinone E from compounds like urdamycin A. This step is often used for structural studies but can impact the yield of intact glycosides. Derivatives of urdamycin A formed by methanolysis have been isolated and characterized.
O-Acylation
O-acylation involves the introduction of acyl groups onto the hydroxyl groups present in the urdamycin structure. This chemical modification can be achieved by reacting the compound with acylating agents such as acetyl chloride. O-acylation can alter the lipophilicity of the molecule, which can influence its biological activity and pharmacokinetic properties. Derivatives of urdamycin A formed by O-acylation have been prepared and characterized, and O-acylation has been shown to enhance the in vitro activity of urdamycin A against certain cell lines depending on the lipophilicity of the resulting molecules.
Hydrogenation
Hydrogenation is a chemical reaction that typically involves the addition of hydrogen to a double or triple bond, or to a carbonyl group. For angucycline antibiotics like this compound, hydrogenation can occur at various sites, including the olefinic double bonds within the angucycline core or in the attached sugar moieties, as well as ketone functionalities. Studies on derivatives of Urdamycin A, a related angucycline from Streptomyces fradiae, have shown that hydrogenation can be performed. capes.gov.brnih.govresearchgate.net The importance of the 5,6-double bond in Urdamycin A regarding its antitumor activities has been discussed, suggesting that hydrogenation at this position could impact biological activity. capes.gov.brnih.gov Selective hydrogenation has also been employed in the synthesis of analogs of derhodinosylurdamycin A, another related angucycline. rsc.org These findings imply that hydrogenation can be a valuable tool for modifying the structure and potentially the biological profile of this compound.
Treatment with Diazomethane (B1218177)
Treatment with diazomethane is a common method for the methylation of hydroxyl groups and carboxylic acids. Given the presence of multiple hydroxyl groups in the structure of this compound ontosight.ai, reaction with diazomethane can lead to the formation of methylated derivatives. Research on derivatives of Urdamycin A has included treatment with diazomethane, and the resulting methylated products were isolated and characterized using spectroscopic data. capes.gov.brnih.govresearchgate.net This indicates that the hydroxyl groups in angucyclines are amenable to methylation using this reagent. While specific details on the application of diazomethane treatment directly to this compound are limited in the provided information, the successful methylation of Urdamycin A suggests that similar modifications are achievable for this compound, potentially altering its polarity and interactions with biological targets. Treatment with ethereal diazomethane solution has been used for methylation of compounds, with reaction times and temperatures influencing the outcome. d-nb.info
Acetylation and Methylation
Acetylation and methylation are common chemical modifications used to protect hydroxyl groups or alter the properties of natural products. Acetylation involves the introduction of an acetyl group, typically through reaction with an acetylating agent like acetyl chloride or acetic anhydride. Methylation, as discussed above, involves the addition of a methyl group.
For angucyclines, including this compound, the hydroxyl groups are primary sites for acetylation and methylation. A patent describes the reaction of Urdamycin A with acetyl chloride in pyridine, yielding mono- to penta-acetylated derivatives. google.com These acetylated derivatives of Urdamycin A were reported to retain antibacterial activity, suggesting that modification of hydroxyl groups does not necessarily abolish biological function and can potentially enhance properties like solubility or bioactivity depending on the degree of acetylation. google.combenchchem.com
Methylation can occur biosynthetically, as seen in the deoxysugar methylation during the biosynthesis of other polyketides genome.jp, or through chemical methods like treatment with diazomethane. capes.gov.brnih.govresearchgate.netd-nb.info Recent studies on angucycline-related analogs, such as Urdamycin Y, have also involved the synthesis of new derivative compounds via acetylation and methylation. nih.govasm.org These studies highlight the utility of acetylation and methylation as strategies for generating structural diversity within the angucycline class and exploring the impact of these modifications on biological activities.
The ability to acetylate and methylate the hydroxyl groups of this compound provides avenues for creating a library of derivatives with potentially altered pharmacokinetic and pharmacodynamic properties.
Analogues, Derivatives, and Structure Activity Relationships Sar
Naturally Occurring Urdamycin Congeners (e.g., Urdamycins A, B, C, D, E, G, I, J, K, M, N, O, V, W, X, Y)
The urdamycin family encompasses a diverse array of naturally occurring angucycline glycosides, primarily isolated from Streptomyces species, notably Streptomyces fradiae. These congeners share a common tetracyclic benz[a]anthracene core structure but differ in their glycosylation patterns and modifications on the aglycone.
Urdamycin A is a prominent member, characterized by a C-9-linked trisaccharide (D-olivose-L-rhodinose-D-olivose) and a C-12b-linked L-rhodinose residue. benchchem.com Its aglycone, urdamycinone A, is identical to aquayamycin (B1666071) and serves as a key intermediate in the urdamycin biosynthetic pathway. benchchem.com
Other naturally occurring urdamycin congeners include Urdamycins B, C, D, E, G, I, J, K, M, N, O, V, W, X, and Y, each possessing distinct structural variations. Urdamycin B, for instance, is an oligosaccharide. nih.gov Urdamycin C has been reported in Streptomyces fradiae. nih.gov Urdamycin E has a molecular formula of C44H58O17S. nih.gov Urdamycin G is also a known congener. chem960.comnih.gov Recent studies on mangrove-derived Streptomyces diastaticus subsp. SCSIO GJ056 have led to the isolation of nine new angucycline glycosides, Urdamycins N1-N9, along with known Urdamycins A and B. nih.govresearchgate.net Urdamycins N7 and N8 are notable as the first naturally occurring (5R, 6R)-angucycline glycosides, representing diastereomers of Urdamycins N6 and N9, respectively. nih.govresearchgate.net Urdamycins W and X have also been isolated from marine-derived Streptomyces ardesiacus. mdpi.com
These variations in glycosylation and aglycone modifications contribute to the structural diversity observed within the urdamycin family.
Chemically and Biosynthetically Engineered Derivatives
Chemical and biosynthetic engineering approaches have been employed to generate novel urdamycin derivatives, aiming to explore their structural space and potentially improve their biological activities or pharmacokinetic properties.
Chemical modifications of urdamycin A have included methanolysis, O-acylation, hydrogenation, and treatment with diazomethane (B1218177). capes.gov.br
Biosynthetic engineering involves manipulating the urdamycin biosynthetic gene cluster in Streptomyces strains. This can include disrupting specific genes, such as those encoding glycosyltransferases (UrdGTs) or oxygenases (UrdE, UrdM), or introducing genes from other biosynthetic pathways. benchchem.comresearchgate.netresearchgate.net For example, gene deletion studies targeting urdQ/R have led to the production of novel analogues like urdamycin X. benchchem.com Mutant strains deficient in specific glycosyltransferases have been used in complementation experiments to understand the roles of individual GTs and produce glycosylated derivatives with different sugar attachments. researchgate.netnih.gov The heterologous expression of urdamycin GTs in other Streptomyces hosts, such as glycosyltransferase-deficient mutants of the mithramycin producer Streptomyces argillaceus, has also been used to generate C-glycosides. researchgate.net
These engineering efforts highlight the potential to create a wide range of urdamycin derivatives with altered structures.
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies in the urdamycin series aim to understand how specific structural features influence their biological activities, such as antibacterial and antitumor effects.
Impact of Glycosylation Pattern on Biological Activity
The glycosylation pattern, referring to the type, number, and linkage of sugar moieties attached to the angucycline aglycone, plays a significant role in the biological activity of urdamycins. Glycosylation can impact essential pharmacological and pharmacokinetic properties, including water solubility, stability, bioactivity, and toxicity. researchgate.net
While some studies on urdamycin A derivatives with different glycosidation patterns of the aglycone did not show significant differences in biological activity capes.gov.br, other research emphasizes the critical role of specific glycosyltransferases, like UrdGT2, in attaching sugar moieties essential for bioactivity. benchchem.com Changing the structures of these sugar substituents can profoundly impact the biological properties of the parent compounds. researchgate.net
Role of Aglycone Modifications on Bioactivity
Modifications on the angucycline aglycone core also contribute to the bioactivity profile of urdamycins. The aglycone of urdamycin A, urdamycinone A (aquayamycin), itself exhibits moderate antibacterial activity. benchchem.com
Studies involving analogues of derhodinosylurdamycin A have shown that the presence or absence of sugar subunits on the aglycone can influence cytotoxic activity. ohiolink.edu An analogue bearing no sugar subunit demonstrated good potential for growth inhibition and cytotoxic activity against various human cancer cell lines. ohiolink.edu
Enzymes like oxygenases (UrdE, UrdM) are involved in modifying the aglycone through hydroxylation at various positions (e.g., C-12, C-4a, C-12b), and these modifications can influence the final biological activity. benchchem.comresearchgate.netbiorxiv.org
Influence of Specific Functional Groups (e.g., 5,6-double bond, Lipophilicity of Acyl Groups)
Specific functional groups within the urdamycin structure have been investigated for their impact on activity. The importance of the 5,6-double bond of urdamycin A with regard to its antitumor activities has been discussed in SAR studies. capes.gov.br
O-Acylation of urdamycin A has been shown to enhance its in vitro activity against stem cells of murine L1210 leukemia, and this enhancement is dependent on the lipophilicity of the molecules. capes.gov.br This suggests that the lipophilicity conferred by acyl groups can influence the interaction of the compound with biological targets or its cellular uptake.
Correlations between Structural Diversity and Bioactivity Profiles
The structural diversity within the urdamycin family, arising from variations in glycosylation and aglycone modifications, correlates with a range of bioactivity profiles. Angucycline compounds, in general, exhibit diverse biological activities, including antitumor, cytostatic, enzyme inhibition, antibacterial, and antiviral effects, as well as inhibition of platelet aggregation. nih.govohiolink.edu
The different urdamycin congeners and their derivatives can display varying potencies and selectivities against different biological targets. For instance, urdamycin A shows potent activity against Gram-positive bacteria and murine L1210 leukemia cells. benchchem.com The structural differences between congeners like Urdamycins N1-N9 and known Urdamycins A and B, including variations in the angucycline skeleton and glycosylation, contribute to their potentially distinct biological properties. nih.govresearchgate.net Studies evaluating the anti-Gram-positive bacterial effect and cytotoxicity against cancer cell lines for newly isolated urdamycins, such as Urdamycins W and X, further illustrate the link between structural variations and bioactivity profiles. mdpi.com
The ongoing discovery of new naturally occurring urdamycins and the generation of engineered derivatives continue to expand our understanding of how structural nuances within this class of compounds dictate their biological activities.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Urdamycin F | Not found |
| Urdamycin A | 175973 |
| Urdamycin B | 175974 |
| Urdamycin C | 3086507 |
| Urdamycin D | Not found |
| Urdamycin E | 175975 |
| Urdamycin G | 197259 |
| Urdamycin I | Not found |
| Urdamycin J | Not found |
| Urdamycin K | Not found |
| Urdamycin M | Not found |
| Urdamycin N | Not found |
| Urdamycin O | Not found |
| Urdamycin V | Not found |
| Urdamycin W | Not found |
| Urdamycin X | Not found |
| Urdamycin Y | Not found |
| Urdamycinone A | 6441349 |
| Aquayamycin | 6441349 |
| Rabelomycin | 101681 |
| Derhodinosylurdamycin A | Not found |
| Urdamycin N1 | Not found |
| Urdamycin N2 | Not found |
| Urdamycin N3 | Not found |
| Urdamycin N4 | Not found |
| Urdamycin N5 | Not found |
| Urdamycin N6 | 139590640 |
| Urdamycin N7 | Not found |
| Urdamycin N8 | Not found |
| Urdamycin N9 | Not found |
| Urdamycin L | Not found |
Interactive Data Tables
Computational Approaches to SAR (e.g., Molecular Docking for Anti-inflammatory Mechanisms)
Computational approaches, such as molecular docking, play a crucial role in modern drug discovery and understanding the potential mechanisms of action of natural products like urdamycins. These methods allow researchers to simulate the interaction between a small molecule (ligand), such as a urdamycin congener, and a biological target protein at an atomic level. By predicting the preferred binding orientation and affinity of the ligand to the target, molecular docking can provide insights into the likely biological activity and inform structure-activity relationship studies without extensive experimental work.
While specific detailed computational studies focusing solely on this compound's anti-inflammatory mechanisms were not prominently found in the surveyed literature, research on related angucycline antibiotics, such as Urdamycin Y, has employed these techniques. For instance, molecular docking simulations have been utilized to explore the possible anti-inflammatory mechanism of Urdamycin Y. metabolomicsworkbench.org This suggests that computational methods are considered valuable tools for investigating the anti-inflammatory potential within the urdamycin class of compounds.
Molecular docking in the context of anti-inflammatory research often involves simulating the binding of compounds to key enzymes and receptors involved in inflammatory pathways. Common targets include cyclooxygenase (COX) enzymes, particularly COX-2, which is a central mediator of inflammation, as well as proteins like tumor necrosis factor alpha (TNF-α), interleukins (e.g., IL-1β), and components of signaling pathways such as NF-κB. The binding affinity, typically expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between the compound and the target protein. Lower binding energy generally indicates a stronger predicted interaction and potentially higher inhibitory activity.
In studies involving Urdamycin Y, molecular docking simulations were conducted to investigate its anti-inflammatory mechanism, particularly in relation to its observed inhibition of nitric oxide (NO) production. Inhibition of NO production is a relevant anti-inflammatory effect, as NO is a key mediator in inflammatory processes. While the specific protein targets and detailed docking results for Urdamycin Y's anti-inflammatory activity were not extensively detailed in the provided snippets, the application of molecular docking highlights its utility in exploring how urdamycin structures might interact with biological targets relevant to inflammation. Tools like AutoDock Vina are commonly used for such molecular docking studies.
Computational SAR derived from docking studies can help identify key structural features of urdamycins that are important for binding to anti-inflammatory targets. By comparing the predicted binding modes and affinities of different urdamycin analogues to a target protein, researchers can infer which parts of the molecule are crucial for the interaction. This information can guide the design or identification of more potent anti-inflammatory derivatives. Although specific data tables detailing the docking scores or interaction residues of this compound with anti-inflammatory targets were not available in the search results, the principle remains applicable to this class of compounds.
Future computational studies could involve docking this compound against a panel of established anti-inflammatory targets to predict its potential inhibitory activities and to delineate the structural determinants of these interactions. Such studies would complement in vitro and in vivo investigations, providing a more comprehensive understanding of this compound's anti-inflammatory potential and contributing to the broader SAR knowledge of angucycline antibiotics.
Advanced Research Avenues and Future Perspectives
Genomic and Molecular Networking Integration for Novel Compound Discovery
Molecular networking, a mass spectrometry-based approach, helps organize complex data from microbial extracts, visualizing related compounds based on their fragmentation patterns wikidata.orgfishersci.caresearchgate.net. This allows researchers to quickly identify known compounds and, more importantly, flag potentially novel analogues that share structural similarities with known molecules like Urdamycin F wikidata.orgfishersci.caresearchgate.net.
Optimization of Biosynthetic Pathways for Enhanced Production and Diversification
Glycosylation, the attachment of sugar moieties to the angucycline core, is a critical step in urdamycin biosynthesis and significantly impacts the compound's biological activity and properties wikipedia.orgfishersci.fi. Enzymes called UDP-glycosyltransferases (UGTs) are central to this process wikipedia.orgfishersci.fi. Research into UGTs and other tailoring enzymes involved in angucycline biosynthesis provides opportunities for pathway engineering.
Synthetic biology and advanced manufacturing technologies, including those incorporating AI, are contributing to new discoveries in the biosynthesis of glycosylated natural products by UGTs wikipedia.orgfishersci.fi. By understanding the specific roles of individual enzymes within the urdamycin BGC, researchers can manipulate the pathway through techniques like gene overexpression, deletion, or mutation to increase the yield of this compound or produce modified analogues citeab.comfishersci.be. Combinatorial biosynthesis, which involves swapping or combining genes or modules from different biosynthetic pathways, has proven effective in generating hybrid natural products with novel structures citeab.comwikipedia.orgiu.edu. For instance, expressing glycosyltransferase genes from other angucycline producers in a Streptomyces fradiae mutant led to the production of new urdamycin derivatives citeab.com. Modifying key enzymes within the pathway is a direct approach to generating new compounds fishersci.be. Furthermore, optimizing the supply of metabolic precursors and minimizing competing pathways can channel cellular resources towards enhanced production of the target compound fishersci.be. Rational design approaches, mimicking evolutionary processes through gene manipulation, can lead to the creation of new analogues iu.edu.
Exploration of Enzyme Substrate Promiscuity for "Unnatural" Natural Product Generation
Enzymes involved in the biosynthesis of natural products often exhibit a degree of promiscuity, meaning they can act on a range of substrates or catalyze multiple types of reactions wikipedia.orgwikipedia.org. This inherent property, particularly substrate promiscuity, where an enzyme accepts structurally related but non-native substrates, is a valuable asset for generating "unnatural" natural products wikipedia.org.
Exploring the substrate promiscuity of enzymes within the urdamycin biosynthetic pathway allows for the potential incorporation of modified or entirely novel building blocks into the this compound structure. Glycosyltransferases, for example, can be engineered to accept different sugar donors or aglycone acceptors, leading to the creation of urdamycin analogues with altered glycosylation patterns fishersci.befishersci.ca. Studies have shown that modifying key residues in glycosyltransferases can broaden or change their substrate specificity, resulting in the production of new urdamycin derivatives with glycosyl groups attached to positions or molecules not typically targeted by the native enzyme fishersci.be.
This enzymatic flexibility is considered a driving force in the natural diversification of secondary metabolites wikipedia.org. A detailed understanding of how changes in enzyme structure and active site influence substrate binding and catalysis is crucial for rationally engineering these enzymes for the production of desired unnatural analogues wikipedia.org. While catalytic promiscuity (catalyzing different reactions) has been extensively studied for biocatalyst development, the exploitation of natural substrate promiscuity for creating novel compounds within engineered pathways is an active area of research researchgate.net.
Detailed Mechanistic Studies at the Molecular and Cellular Level
Future research will likely focus on conducting similarly detailed mechanistic studies for this compound itself and other promising derivatives. This involves identifying specific protein or nucleic acid targets, characterizing binding interactions, and mapping the complete signaling pathways affected within relevant cellular contexts. Techniques such as structural biology (e.g., X-ray crystallography, cryo-EM), biochemical assays, and advanced cell biology techniques will be crucial for these investigations nih.govmdpi.com. Understanding these mechanisms at a molecular level is fundamental for rational drug design and predicting potential off-target effects.
Development of Preclinical Cellular and in vitro Models for Efficacy Screening
In vitro cellular models, particularly for high-throughput screening (HTS), offer significant advantages in terms of scalability, cost-effectiveness, and reproducibility compared to in vivo studies flybase.org. Cell-based assays can provide insights into the complex molecular interactions and pathway modulations within a cellular environment flybase.org. Cancer cell lines remain a widely used tool for initial efficacy screening and are amenable to HTS formats nih.gov. Panels of cell lines with defined genetic characteristics can help assess the activity of compounds against specific molecular targets or in different genetic backgrounds nih.gov.
Q & A
Q. Table 1: Key Genes in Urdamycin Biosynthesis and Their Functions
Q. Table 2: Comparative Bioactivity of Urdamycin Derivatives
Guidelines for Reporting
- Structural Data : Adhere to IUPAC nomenclature and provide raw NMR/MS spectra in supplementary materials .
- Statistical Analysis : Justify significant figures (≤3) and specify p-values for claims of "significance" .
- Ethical Compliance : Disclose biosafety protocols for genetically modified organisms (GMOs) used in biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
